

Application Notes & Protocols: Quantification of Karacoline in Biological Samples

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Compound of Interest

Compound Name: Karacoline

Cat. No.: B15541856

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Introduction

Karacoline is a diterpene alkaloid predominantly found in plants of the Aconitum genus, such as Aconitum kusnezoffii Reichb. While recognized for its potent analgesic properties, its clinical application has been limited due to potential toxicity.[1][2] Understanding the pharmacokinetic profile of **Karacoline** is crucial for balancing its therapeutic efficacy and safety. This document provides detailed analytical methods for the quantitative determination of **Karacoline** in biological samples, primarily focusing on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This technique offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies.[1][2][3]

Analytical Method: UPLC-MS/MS

A robust and sensitive UPLC-MS/MS method has been developed and validated for the quantification of **Karacoline** in mouse plasma. This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by mass spectrometry.

Experimental Workflow

The overall workflow for the analysis of **Karacoline** in biological samples is depicted below.



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Caption: Experimental workflow for **Karacoline** quantification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated UPLC-MS/MS method for **Karacoline** in mouse plasma.

Table 1: Calibration Curve and Sensitivity

Parameter	Value
Linearity Range	1 - 2,500 ng/mL
Regression Equation	$y = 0.2635x + 0.1643$
Correlation Coefficient (R ²)	0.9969
Lower Limit of Quantification (LLOQ)	1.3 ng/mL

Table 2: Accuracy and Precision

Quality Control Sample (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
2	≤ 10.4%	≤ 13.0%	89.1% - 107.5%
20	≤ 10.4%	≤ 13.0%	89.1% - 107.5%
200	≤ 10.4%	≤ 13.0%	89.1% - 107.5%

Table 3: Recovery and Matrix Effect

Parameter	Value Range
Recovery	77.6% - 88.2%
Matrix Effect	77.6% - 107.4%

Table 4: Stability

Condition	Accuracy (%)	RSD (%)
Room Temperature (2h)	88.8% - 111.9%	< 13.6%
4°C (12h)	88.8% - 111.9%	< 13.6%
-20°C (1 month)	88.8% - 111.9%	< 13.6%
Three Freeze-Thaw Cycles	88.8% - 111.9%	< 13.6%

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of **Karacoline** from plasma samples.

Materials:

- Mouse plasma
- Acetonitrile (HPLC grade)
- Internal Standard (IS) solution (e.g., Colchicine, 100 ng/mL in acetonitrile)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Refrigerated microcentrifuge

Procedure:

- Pipette 10 μ L of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 100 μ L of acetonitrile containing the internal standard (100 ng/mL).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

- UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters H-Class UPLC with a Xevo TQ-S mass spectrometer).

Chromatographic Conditions:

- Column: HSS T3 column (50 mm \times 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Methanol.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Gradient Elution:
 - 0 - 1.5 min: 10% to 80% B
 - 1.5 - 2.5 min: 80% B (isocratic)
 - 2.5 - 2.6 min: 80% to 10% B

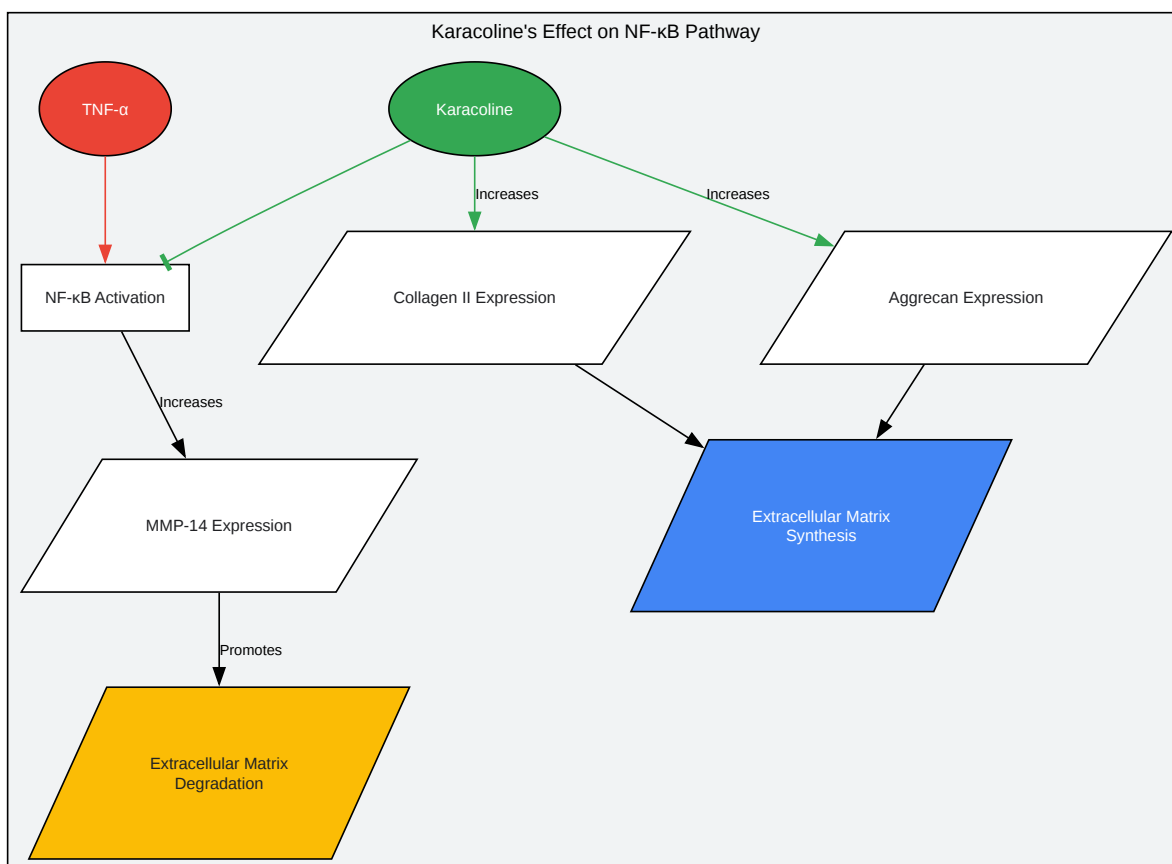
- 2.6 - 6.0 min: 10% B (isocratic)

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- Capillary Voltage: 3.96 kV.
- Desolvation Temperature: 450°C.
- Ion Source Temperature: 148°C.
- Cone Gas Flow: 50 L/h.
- Desolvation Gas Flow: 950 L/h.
- MRM Transitions:
 - **Karacoline**: m/z 378.5 → 360.6
 - Colchicine (IS): m/z 400.4 → 358.6

Signaling Pathway

Karacoline has been shown to mitigate the degradation of the extracellular matrix in intervertebral disc degeneration by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.



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Caption: **Karacoline's** modulation of the NF-κB pathway.

Disclaimer: These protocols and application notes are intended for guidance and should be adapted and validated by the end-user for their specific experimental conditions and matrices.

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References

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